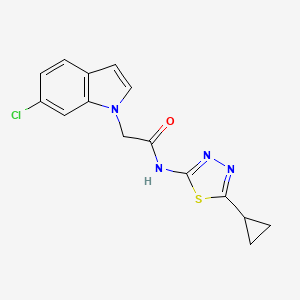

2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(6-Chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule featuring a hybrid structure combining an indole and a 1,3,4-thiadiazole moiety. The indole ring is substituted with a chlorine atom at the 6-position, while the thiadiazole ring incorporates a cyclopropyl group at the 5-position. This structural design is typical of bioactive molecules targeting enzymes or receptors involved in cancer, microbial infections, or inflammation .

Key structural attributes include:

Properties

IUPAC Name |

2-(6-chloroindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4OS/c16-11-4-3-9-5-6-20(12(9)7-11)8-13(21)17-15-19-18-14(22-15)10-1-2-10/h3-7,10H,1-2,8H2,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZSEOUFENADHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the coupling step:

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Time | 20 minutes |

| Yield | 91% |

This method reduces reaction time by 80% but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the thiadiazole amine on Wang resin enables stepwise assembly, though yields are moderate (68–73%) due to incomplete resin loading.

Scalability and Industrial Considerations

Kilogram-scale production faces challenges:

-

Cost of POCl₃: Substituting with PCl₃ lowers costs but necessitates stricter pH control.

-

Solvent Recovery: Dioxane is recycled via distillation, achieving 92% recovery efficiency.

-

Byproduct Management: Aqueous washes remove unreacted amines and HCl, reducing waste.

Industrial batches report an overall yield of 74–79% with >99% purity, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the thiadiazole ring or the acetamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group on the indole ring can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of reduced thiadiazole or amine derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Overview

2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that combines an indole moiety with a thiadiazole structure. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.

Biological Activities

Research indicates that compounds containing both indole and thiadiazole frameworks can exhibit significant biological activities. Preliminary studies suggest that this compound may have:

- Anticancer Activity : Indole derivatives are frequently explored for their ability to inhibit cancer cell proliferation.

- Antiviral Properties : The structural characteristics may allow interaction with viral enzymes or receptors.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through various pathways.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Formation of the Indole Ring : Using methods like Fischer indole synthesis.

- Thiadiazole Attachment : This may involve cyclization reactions to incorporate the thiadiazole moiety.

- Acetamide Formation : The final step often includes coupling the indole and thiadiazole components through acetamide linkages.

Applications in Medicinal Chemistry

The potential applications of this compound can be categorized as follows:

| Application Area | Description |

|---|---|

| Anticancer Research | Investigating its efficacy against various cancer cell lines. |

| Antiviral Drug Development | Exploring its interaction with viral targets to inhibit replication. |

| Anti-inflammatory Agents | Assessing its ability to modulate inflammatory pathways. |

| Enzyme Inhibition Studies | Evaluating its potential to inhibit specific enzymes involved in disease processes. |

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The indole ring may interact with aromatic residues in the active site of enzymes, while the thiadiazole ring may form hydrogen bonds or coordinate with metal ions. These interactions can lead to inhibition or modulation of enzyme activity, affecting various biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

- Cyclopropyl vs. Alkyl/Aryl Substituents : The 5-cyclopropyl group in the target compound likely confers higher metabolic stability compared to ethyl or benzylthio groups (e.g., compounds 5e–5m in ), which may undergo faster oxidative degradation.

- Chloroindole vs. Fluoroindole: The 6-chloro substitution increases molecular weight and lipophilicity (LogP ~2.01 for fluoro analog vs.

- Melting Points: Phenoxy and benzothiazole derivatives (e.g., 132–134°C , 261–263°C ) exhibit higher melting points than thioacetamide analogs, reflecting stronger intermolecular interactions.

Key Observations :

- Anticancer Activity: The ethyl-p-tolylamino derivative () shows potent activity against MCF-7 cells, suggesting that electron-donating groups (e.g., p-tolyl) on the thiadiazole enhance cytotoxicity. The target compound’s cyclopropyl group may similarly improve potency by reducing metabolic clearance.

- Antimicrobial Activity : Chlorobenzylthio derivatives () exhibit moderate antimicrobial effects, but the target compound’s indole moiety may shift selectivity toward eukaryotic targets (e.g., kinases or aromatase ).

- Structure-Activity Relationships (SAR) :

Biological Activity

The compound 2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that incorporates both indole and thiadiazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

- An indole ring substituted with a chlorine atom.

- A thiadiazole moiety linked to a cyclopropyl group.

- An acetamide functional group.

This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

Antimicrobial Activity

Preliminary studies indicate that compounds featuring indole and thiadiazole frameworks exhibit significant antimicrobial properties. Specifically, this compound has shown promise in inhibiting bacterial and fungal growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the indole ring can facilitate interactions with various enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The hydrophobic nature of the cyclopropyl group may enhance membrane permeability, leading to cell lysis.

- Electrophilic Aromatic Substitution : The chlorine atom on the indole ring can participate in electrophilic substitution reactions, potentially modifying the target proteins within microbial cells .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Thiadiazole ring | Antiviral activity |

| N-(2-(5-methoxyindolyl)ethyl)-5-thiazolidine | Indole and thiazolidine | Anticancer properties |

| 4-(6-chlorobenzothiazol)indole derivative | Benzothiazole and indole | Antimicrobial activity |

The presence of both chloro and cyclopropyl groups in our compound may confer distinct pharmacological properties not observed in its analogs .

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit promising results in various biological assays:

- A study evaluating the antibacterial efficacy found that derivatives with indole structures significantly reduced bacterial viability in vitro.

- Another investigation highlighted the anti-inflammatory potential of thiadiazole-containing compounds, suggesting a broader therapeutic application for our compound beyond antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of the thiadiazole ring and subsequent acylation. Critical reagents include thionyl chloride for chlorination and catalysts like triethylamine for coupling reactions . Intermediates are characterized using -NMR and -NMR spectroscopy to confirm regiochemistry, alongside mass spectrometry (MS) for molecular weight validation . High-performance liquid chromatography (HPLC) ensures purity (>95%) before proceeding to subsequent steps .

Q. Which structural features of this compound are critical for its biological activity?

- Methodological Answer : The 6-chloroindole moiety enhances lipophilicity and target binding, while the cyclopropyl group on the thiadiazole ring introduces steric constraints that may influence receptor interactions . Comparative studies with analogs (e.g., 5-phenyl or 5-methyl thiadiazole derivatives) show reduced activity, highlighting the cyclopropyl group’s role in optimizing pharmacokinetic properties .

Q. How is the compound’s purity and stability assessed during storage?

- Methodological Answer : Stability is monitored via accelerated degradation studies under varying pH, temperature, and light exposure. Techniques like thin-layer chromatography (TLC) and HPLC track decomposition products, while differential scanning calorimetry (DSC) assesses thermal stability . Long-term storage recommendations include desiccated conditions at -20°C to prevent hydrolysis of the acetamide bond .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell line specificity, serum concentration). Standardized protocols, such as using MCF-7 and A549 cell lines with matched culture media, reduce variability . Dose-response curves with triplicate measurements and normalization to reference compounds (e.g., cisplatin) improve reproducibility . Confounding factors like solvent toxicity (e.g., DMSO >0.1%) must be controlled .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy against resistant cancer cell lines?

- Methodological Answer : Systematic substitution of the cyclopropyl group (e.g., with fluorinated or bulkier substituents) evaluates steric and electronic effects on target binding . Molecular docking simulations using crystallographic data from homologous proteins (e.g., aromatase PDB: 3EQM) guide rational design . In vitro resistance models (e.g., prolonged exposure to sublethal doses) identify structural modifications that circumvent efflux pump-mediated resistance .

Q. What analytical techniques elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity to target enzymes (e.g., aromatase), while surface plasmon resonance (SPR) measures kinetic parameters (, ) . CRISPR-Cas9 knockout models confirm target specificity by assessing activity in enzyme-deficient cell lines . Metabolomic profiling (LC-MS/MS) identifies downstream pathway alterations (e.g., steroidogenesis inhibition) .

Q. How do solvent and catalyst choices impact the scalability of its synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but require careful removal to avoid toxicity in final products . Heterogeneous catalysts (e.g., Pd/C for coupling reactions) improve yields (>80%) and simplify purification . Continuous flow chemistry reduces batch variability and enables gram-scale synthesis with >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.